molecular formula H3NO4 B8620595 Nitric acid, monohydrate

Nitric acid, monohydrate

Cat. No.: B8620595
M. Wt: 81.028 g/mol
InChI Key: FGHSTPNOXKDLKU-UHFFFAOYSA-N
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Description

Single-Crystal X-Ray Diffraction Studies of Pressure-Induced Structural Modifications

High-pressure single-crystal X-ray diffraction experiments reveal that NAM undergoes two reversible phase transitions between 0–43 kbar, adopting orthorhombic (Phase I, <15 kbar), monoclinic (Phase II, 15–28 kbar), and triclinic (Phase III, >28 kbar) symmetries. The ambient-pressure Phase I structure (space group Pna2₁) features alternating layers of [H₃O]⁺ and [NO₃]⁻ ions interconnected via bifurcated O–H···O hydrogen bonds with average lengths of 2.61–2.73 Å. Under compression, the a-axis exhibits negative linear compressibility (−0.0023 GPa⁻¹) due to hydrogen bond straightening, while the b- and c-axes compress normally (0.0045 and 0.0038 GPa⁻¹, respectively).

Phase II (space group P2₁/c) emerges via cooperative tilting of nitrate groups, reducing the unit cell volume by 12.7% at 28 kbar. This distortion aligns the H₃O⁺ dipole moments parallel to the (101) plane, enhancing the crystal’s piezoelectric response. Phase III, stable above 28 kbar, demonstrates a collapsed hydrogen bond network with shortened O···O distances (2.48 Å) and proton disordering evidenced by split atomic positions in Fourier difference maps. First-principles calculations using the SIESTA method confirm these structural transitions, predicting a 4.9% overestimation of lattice parameters compared to experimental values due to van der Waals interactions.

Neutron Powder Diffraction Analysis of Hydrogen Bond Network Rearrangements

Inelastic neutron scattering (INS) spectra of NAM at 15 K reveal low-frequency (<400 cm⁻¹) modes attributable to hindered rotations of H₃O⁺ (δ = 128 cm⁻¹) and NO₃⁻ libration (γ = 284 cm⁻¹). High-pressure neutron diffraction shows hydrogen bond O–H···O angles increase from 164° (Phase I) to 172° (Phase III), while the H···O distance decreases nonlinearly from 1.72 to 1.58 Å. This compression induces proton delocalization, with the H₃O⁺ moiety adopting a planar configuration in Phase III, as evidenced by the disappearance of the characteristic ν₃(O–H) stretching mode at 3250 cm⁻¹ in Raman spectra.

Density functional theory (DFT) simulations reproduce the pressure-dependent INS spectra, identifying a phase transition signature at 19.3 kbar through mode softening of the nitrate symmetric stretch (ν₁ at 1047 cm⁻¹). The calculated hydrogen bond energy increases from −25.3 kJ/mol in Phase I to −31.7 kJ/mol in Phase III, correlating with the observed 18% enhancement in mechanical stability.

Phase Transition Mechanisms in Hydration Shell Reorganization

Contrary to alkali metal-coordinated systems, NAM’s phase transitions are governed by water-nitrate proton exchange kinetics. At the Phase I-II boundary (15 kbar), isotopic substitution experiments (D₂O) reveal a 40% reduction in transition enthalpy (ΔH = 2.1 kJ/mol vs. 3.5 kJ/mol for H₂O), indicating H-bond network flexibility dominates over ionic interactions. The activation energy for proton transfer between adjacent nitrate ions decreases from 0.45 eV (Phase I) to 0.28 eV (Phase III), facilitating collective proton displacements along the c-axis.

Molecular dynamics simulations predict a critical pressure of 23.4 kbar for percolation threshold formation, where continuous proton conduction pathways emerge across the crystal. This aligns with experimental conductivity measurements showing a 10³-fold increase in σ (from 10⁻⁹ to 10⁻⁶ S/cm) between 20–30 kbar.

Comparative High-Pressure Behavior Across Nitric Acid Hydrate Series

Property NAM (HNO₃·H₂O) NAD (HNO₃·2H₂O) NAT (HNO₃·3H₂O)
Phase Transitions 3 (0–43 kbar) 2 (0–35 kbar) 1 (0–50 kbar)
H-bond Density (Å⁻³) 0.42 0.38 0.35
Compressibility (GPa⁻¹) 0.023 0.031 0.019
Proton Mobility (eV⁻¹) 0.28 0.41 0.19

Data derived from

NAM exhibits greater structural resilience under compression compared to its dihydrate (NAD) and trihydrate (NAT) counterparts. While NAD undergoes complete amorphization above 35 kbar due to water lattice destabilization, NAM maintains crystallinity up to 43 kbar through H₃O⁺-NO₃⁻ dimer stabilization. NAT’s higher water content enables a 3D hydrogen bond network that resists shear deformation but shows limited proton mobility. The relative phase stability follows NAM > NAT > NAD under hydrostatic pressure, inversely correlating with hydration number.

Properties

Molecular Formula

H3NO4

Molecular Weight

81.028 g/mol

IUPAC Name

nitric acid;hydrate

InChI

InChI=1S/HNO3.H2O/c2-1(3)4;/h(H,2,3,4);1H2

InChI Key

FGHSTPNOXKDLKU-UHFFFAOYSA-N

Canonical SMILES

[N+](=O)(O)[O-].O

Origin of Product

United States

Comparison with Similar Compounds

Hydrates of Nitric Acid

Nitric acid forms multiple hydrates, differing in stoichiometry and properties:

Compound Molecular Formula Melting Point (°C) Key Properties & Applications References
Nitric acid monohydrate HNO₃·H₂O -38 Major component of PSCs; symmetrical crystal structure; stable under stratospheric conditions.
Nitric acid dihydrate HNO₃·2H₂O -18.5 Metastable phase; observed during crystallization of amorphous HNO₃ solutions.
Nitric acid trihydrate HNO₃·3H₂O -18 (decomposes) Thermally unstable; minor role in PSCs compared to NAM.

Key Findings :

  • NAM is the most stable and atmospherically relevant hydrate, while dihydrate and trihydrate are transient or metastable .
  • Spectroscopic distinctions: NAM exhibits sharper IR and Raman bands due to its ordered structure, whereas amorphous HNO₃ solutions show broad, overlapping peaks .

Other Acid Monohydrates

Monohydrates of other inorganic and organic acids differ in reactivity and applications:

Compound Molecular Formula Melting Point (°C) Key Properties & Applications References
Sulfuric acid monohydrate H₂SO₄·H₂O 10.4 Strong acid catalyst; used in esterification and alkylation.
p-Toluenesulfonic acid monohydrate pTsOH·H₂O 38–40 Effective catalyst in organic synthesis; hygroscopic solid.
Glyoxylic acid monohydrate HOOCCHO·H₂O 70–72 Used in vanillin synthesis; eco-friendly neutralizing agent.

Key Findings :

  • Unlike HNO₃·H₂O, sulfuric acid monohydrate (H₂SO₄·H₂O) is liquid at room temperature and exhibits superior catalytic activity in acid-driven reactions .
  • Glyoxylic acid monohydrate is less reactive toward oxidation than NAM, making it suitable for controlled organic transformations .

Metal Nitrate Hydrates

Metal nitrate hydrates share structural motifs with NAM but differ in composition and applications:

Compound Molecular Formula Melting Point (°C) Key Properties & Applications References
Mercury(I) nitrate monohydrate HgNO₃·H₂O ~100 (decomposes) Oxidizing agent; limited use due to toxicity.
Mercury(II) nitrate monohydrate Hg(NO₃)₂·H₂O 79 Used in analytical chemistry; highly toxic.

Key Findings :

  • Metal nitrate hydrates like HgNO₃·H₂O are structurally distinct from NAM, featuring metal-oxygen coordination instead of protonated water networks .
  • These compounds are generally less stable than NAM under ambient conditions due to hygroscopicity or thermal decomposition .

Preparation Methods

Reaction Mechanism and Conditions

Nitrogen dioxide undergoes disproportionation in water:
3NO2+H2O2HNO3+NO3\text{NO}_2 + \text{H}_2\text{O} \rightarrow 2\text{HNO}_3 + \text{NO}
To optimize monohydrate yield, excess NO₂ is introduced into chilled water (0–5°C) under reduced pressure, minimizing nitric oxide (NO) recombination. Industrial adaptations of the Ostwald process further oxidize NO to NO₂ using atmospheric oxygen, ensuring continuous feedstock for hydration.

Key Parameters:

  • Temperature : 0–5°C to stabilize the monohydrate phase.

  • Pressure : Subatmospheric conditions to enhance gas dissolution.

  • NO₂ Purity : >95% to avoid dihydrate (HNO₃·2H₂O) contamination.

Crystallization from Concentrated Nitric Acid Solutions

Nitric acid monohydrate preferentially crystallizes from aqueous solutions with a molar ratio of 1:1 HNO₃:H₂O (~77.7% HNO₃ by mass). Achieving this concentration requires breaking the azeotropic mixture (68% HNO₃) through dehydration.

Dehydration Techniques

  • Sulfuric Acid Extraction :
    Concentrated sulfuric acid (H₂SO₄) acts as a dehydrating agent. A mixture of 68% HNO₃ and H₂SO₄ is distilled under vacuum, selectively removing water. The residual acid is cooled to 0°C, inducing monohydrate crystallization.
    HNO3(aq)+H2SO4HNO3H2O+HSO4\text{HNO}_3 (\text{aq}) + \text{H}_2\text{SO}_4 \rightarrow \text{HNO}_3·\text{H}_2\text{O} + \text{HSO}_4^-

  • Methylene Chloride Extraction :
    A patent method (US3981975A) describes extracting HNO₃ from H₂SO₄/HNO₃ mixtures using methylene chloride (CH₂Cl₂). The organic phase is distilled, yielding anhydrous HNO₃, which is then hydrated under controlled conditions.

Crystallization Dynamics:

  • Cooling Rate : Slow cooling (0.1°C/min) promotes large, pure monohydrate crystals.

  • Seed Crystals : Introduction of HNO₃·H₂O nuclei prevents metastable dihydrate formation.

Laboratory Synthesis from Nitrate Salts

Small-scale preparations often employ nitrate salts (e.g., KNO₃, NaNO₃) and concentrated sulfuric acid.

Procedure:

  • Acidification :
    NaNO3+H2SO4NaHSO4+HNO3\text{NaNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{NaHSO}_4 + \text{HNO}_3
    Heating the mixture to 80–100°C distills HNO₃ vapor, which is condensed and collected.

  • Hydration Control :
    The distilled acid is diluted to 77.7% HNO₃ and cooled to –10°C, yielding monohydrate crystals.

Yield Optimization:

  • Salt Purity : >99% NaNO₃ minimizes side reactions.

  • Sulfuric Acid Concentration : ≥98% ensures complete nitrate displacement.

Heterogeneous Nucleation with Seed Aerosols

In atmospheric studies, HNO₃·H₂O crystallizes on seed particles (e.g., illite, MgFeSiO₄) under stratospheric conditions.

Experimental Protocol:

  • Aerosol Generation :
    Solid particles are dispersed into a cooled chamber (–70°C) containing HNO₃/H₂O vapor.

  • Condensation and Crystallization :
    Vapor deposition forms liquid droplets, which crystallize upon contact with seed particles. Monohydrate dominance is confirmed via X-ray diffraction (XRD) and infrared spectroscopy.

Critical Factors:

  • Relative Humidity (RH) : <5% RH to suppress dihydrate formation.

  • Particle Composition : Silicate substrates enhance monohydrate nucleation kinetics.

Metastable Phase Transitions

Nitric acid monohydrate can form via solid-state transitions from amorphous HNO₃ or metastable hydrates.

Pathway Analysis:

  • Amorphous HNO₃ Crystallization :
    At –40°C, concentrated HNO₃ (≥80%) transitions directly to monohydrate, bypassing dihydrate intermediates.

  • Dihydrate Conversion :
    Heating HNO₃·2H₂O to –30°C initiates dehydration to monohydrate:
    HNO32H2OHNO3H2O+H2O\text{HNO}_3·2\text{H}_2\text{O} \rightarrow \text{HNO}_3·\text{H}_2\text{O} + \text{H}_2\text{O}

Q & A

Q. What experimental methods are recommended for synthesizing nitric acid monohydrate (NAM) with high purity in laboratory settings?

Methodological Answer:

  • Use controlled hydration of anhydrous HNO₃ with stoichiometric H₂O under inert atmospheres (e.g., nitrogen or argon) to prevent decomposition .
  • Monitor reaction progress via calorimetry to ensure exothermic hydration does not exceed 40°C, as higher temperatures promote decomposition to NO₂ and H₂O .
  • Validate purity using differential scanning calorimetry (DSC) to confirm the melting point of NAM at ~79°C .

Q. How can researchers characterize the crystalline structure of NAM to distinguish it from other nitric acid hydrates?

Methodological Answer:

  • Perform single-crystal X-ray diffraction (XRD) to resolve the orthorhombic structure of NAM (space group Pbca), which differs from the trigonal structure of nitric acid trihydrate (NAT) .
  • Complement XRD with Raman spectroscopy: NAM exhibits distinct O–H stretching bands at 3250–3450 cm⁻¹ and NO₃⁻ symmetric stretching at 1040 cm⁻¹ .
  • Compare results with reference data from the Cambridge Structural Database to avoid misassignment .

Q. What are the key stability considerations for storing and handling NAM in laboratory experiments?

Methodological Answer:

  • Store NAM in dark, airtight containers at temperatures below 0°C to minimize photolytic and thermal decomposition into NO₂ and HNO₃ .
  • Use inert substrates (e.g., PTFE-coated glassware) to prevent catalytic decomposition via metal interactions .
  • Monitor vapor pressure using manometric techniques; NAM exhibits a vapor pressure of ~0.1 Pa at −50°C, critical for atmospheric studies .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for amorphous vs. crystalline NAM be resolved?

Methodological Answer:

  • Conduct time-resolved inelastic neutron scattering (INS) to differentiate between amorphous and crystalline phases. Amorphous NAM lacks long-range order, resulting in broader INS peaks at < 500 cm⁻¹ compared to sharp crystalline bands .
  • Pair with fast-scanning Raman spectroscopy (e.g., 100 ms integration times) to capture transient phases during crystallization .
  • Reconcile discrepancies by cross-referencing historical IR data (e.g., Bethell and Sheppard, 1953) with modern ab initio calculations of vibrational modes .

Q. What experimental designs are optimal for studying NAM's role in polar stratospheric cloud (PSC) formation?

Methodological Answer:

  • Simulate stratospheric conditions using cryo-reactors (−85°C, 5–50 hPa) to nucleate NAM on sulfuric acid tetrahydrate (SAT) substrates .
  • Quantify heterogeneous reaction kinetics (e.g., HCl uptake on NAM surfaces) using flow-tube reactors coupled with mass spectrometry .
  • Validate field observations with laboratory data by correlating satellite-derived PSC composition (e.g., CALIPSO) with NAM’s refractive index (1.33–1.38 at 532 nm) .

Q. How do thermodynamic properties of NAM influence its stability under varying humidity conditions?

Methodological Answer:

  • Determine enthalpy of formation (ΔfH°) via calorimetry: NAM has a ΔfH° of −479.17 kJ/mol, compared to −350.28 kJ/mol for ammonium nitrate .
  • Model phase diagrams using the AIM (Aerosol Inorganic Model) to predict NAM stability regions (e.g., 30–50% RH at −50°C) .
  • Address discrepancies between experimental and computational ΔfH° values by refining basis sets in density functional theory (DFT) calculations .

Data Contradiction Analysis

Q. Why do vapor pressure measurements of NAM vary across studies, and how can these inconsistencies be mitigated?

Methodological Answer:

  • Identify confounding factors: Impurities (e.g., residual H₂SO₄) lower NAM’s vapor pressure, while incomplete hydration elevates it .
  • Standardize measurement protocols using gravimetric analysis under ultrahigh vacuum (UHV) conditions to isolate NAM from environmental contaminants .
  • Reassess historical data (e.g., Hanson and Mauersberger, 1980s) using modern pressure calibration standards (e.g., Baratron capacitance manometers) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing NAM for heterogeneous chemistry studies?

Methodological Answer:

  • Document hydration ratios (HNO₃:H₂O = 1:1 ± 0.05) using Karl Fischer titration .
  • Publish raw XRD and spectroscopic data in supplementary materials to enable cross-validation .
  • Adhere to IUPAC guidelines for reporting uncertainties in thermodynamic properties (e.g., ±0.19 kJ/mol for ΔfH°) .

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